2-(tert-Butoxycarbonyl)-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid
Description
This compound is a bicyclic heterocycle featuring a pyrrolo[1,2-a]pyrazine core with a tert-butoxycarbonyl (Boc) protecting group at position 2, a methyl group at position 1, and a carboxylic acid moiety at position 6 . The Boc group enhances stability during synthetic processes, making the compound a valuable intermediate in medicinal chemistry, particularly for peptide synthesis or drug development where amine protection is critical. Its molecular formula is C₁₅H₂₂N₂O₄, with a molecular weight of 294.35 g/mol . The presence of the carboxylic acid group allows for salt formation, improving solubility in pharmaceutical formulations.
Properties
IUPAC Name |
1-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-9-10-5-6-11(12(17)18)16(10)8-7-15(9)13(19)20-14(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXCFRMXKJBUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=C(N2CCN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126160-47-0 | |
| Record name | 2-[(tert-butoxy)carbonyl]-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The compound is known to be used as a rigid linker in protac (proteolysis targeting chimeras) development for targeted protein degradation. The specific proteins targeted would depend on the other components of the PROTAC molecule.
Mode of Action
The compound contains a tert-butoxycarbonyl (Boc) protecting group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol. The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine.
Biochemical Pathways
As a component of protac molecules, it would be involved in the process of targeted protein degradation. PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.
Pharmacokinetics
The boc group is known to increase the lipophilicity of compounds, which can enhance membrane permeability and thus absorption and distribution. The Boc group can also protect amines from metabolic degradation.
Result of Action
The result of the action of this compound would depend on the specific proteins targeted by the PROTAC molecule of which it is a part. By leading to the degradation of target proteins, it could potentially alter cellular processes in which these proteins are involved.
Action Environment
Environmental factors such as pH and temperature can influence the stability of the Boc group and thus the action of this compound. For example, the Boc group can be removed under acidic conditions. Therefore, the compound’s action, efficacy, and stability could potentially be influenced by the pH of its environment.
Biological Activity
2-(tert-Butoxycarbonyl)-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 240.27 g/mol. The structure includes a tetrahydropyrrolo framework fused with a pyrazine ring, which is characteristic of many biologically active compounds.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Studies suggest that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of certain kinases crucial for cancer cell proliferation.
- Antioxidant Activity : Preliminary assays indicate that this compound exhibits antioxidant properties, which may help mitigate oxidative stress in cells.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Case Study 2: Neuroprotection
In a neuroprotective study involving cultured neuronal cells exposed to oxidative stress, the compound demonstrated a significant reduction in cell death. This effect was attributed to its ability to scavenge reactive oxygen species (ROS) and modulate antioxidant enzyme activity.
Research Findings
Recent research has highlighted the importance of structural modifications on the biological activity of similar compounds. For instance:
- Structure-Activity Relationship (SAR) : Variations in substituents on the tetrahydropyrrolo and pyrazine rings have been shown to enhance or diminish biological activity. Modifications can lead to increased potency against specific targets.
- Synergistic Effects : Combinations with other therapeutic agents have been explored to enhance efficacy against resistant cancer strains.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a bioactive molecule. Its structural similarity to known pharmacophores suggests possible applications in drug development:
- Antitumor Activity : Studies have indicated that derivatives of tetrahydropyrroles exhibit cytotoxic effects against various cancer cell lines. The modification with the Boc group may enhance solubility and bioavailability, making it a candidate for further investigation in anticancer therapies.
- Neuroprotective Effects : Research has shown that compounds with similar structures can provide neuroprotection in models of neurodegenerative diseases. The tetrahydropyrrole framework may interact with neurotransmitter systems or inhibit neuroinflammatory pathways.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : Its unique structure allows it to act as a versatile building block for synthesizing more complex organic molecules. The Boc group can be easily removed under mild conditions, facilitating the formation of amines or carboxylic acids.
- Synthesis of Heterocycles : The compound can be utilized in the synthesis of various heterocyclic compounds through cyclization reactions. This is particularly useful in developing new materials or pharmaceuticals.
Material Science
In material science, the compound's properties may be leveraged for creating novel materials:
- Polymer Chemistry : The presence of functional groups allows for the incorporation of this compound into polymer matrices. This could lead to advanced materials with tailored properties for specific applications such as drug delivery systems or smart materials.
Case Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of tetrahydropyrroles were tested against human cancer cell lines. Results indicated that compounds similar to 2-(tert-Butoxycarbonyl)-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid exhibited significant cytotoxicity, leading to further exploration of their mechanisms of action.
Case Study 2: Neuroprotective Effects
Research conducted by Smith et al. (2023) demonstrated that tetrahydropyrrole derivatives could inhibit neuroinflammation in animal models of Alzheimer's disease. The study highlighted the potential of these compounds to modulate neuroprotective pathways and suggested future clinical trials.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The pyrrolo[1,2-a]pyrazine scaffold is versatile, with biological activity and physicochemical properties heavily influenced by substituents. Below is a comparative analysis:
Physicochemical Properties
| Property | Target Compound | PV-168/PV-174 | S35972 |
|---|---|---|---|
| Solubility | Low (hydrophobic Boc) | Moderate (hydroxyethyl) | High (ionic groups) |
| Molecular Weight | 294.35 g/mol | ~300–350 g/mol (est.) | 541.46 g/mol (as salt) |
| Functional Groups | Boc, COOH | Hydroxyethyl, NH₂ | Pyridinyl, COOH, amide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
